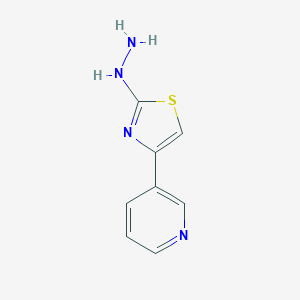
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine, also known as PTZH, is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has also been shown to disrupt bacterial cell membranes, leading to cell death.
生化学的および生理学的効果
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to have a variety of biochemical and physiological effects. In cancer cells, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to induce apoptosis and inhibit cell proliferation. In bacteria, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been shown to disrupt cell membranes and inhibit growth. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a variety of potential applications in scientific research. However, there are also limitations to its use. (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several potential future directions for research on (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating different types of cancer. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in the field of antimicrobial and antifungal research. Future studies could investigate its effectiveness against different types of bacteria and fungi. Finally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions. Further studies could explore its use in detecting different types of metal ions and its potential applications in environmental monitoring and other fields.
合成法
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is synthesized using a specific method that involves the reaction of 2-amino-4-(pyridin-3-yl)thiazole with hydrazine hydrate. The reaction takes place in ethanol under reflux conditions, and the resulting product is purified using column chromatography. The yield of (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine is typically around 60%.
科学的研究の応用
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antifungal properties. Additionally, (4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine has been investigated for its potential as a fluorescent probe for the detection of metal ions.
特性
CAS番号 |
139420-57-8 |
|---|---|
製品名 |
(4-Pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
分子式 |
C8H8N4S |
分子量 |
192.24 g/mol |
IUPAC名 |
(4-pyridin-3-yl-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C8H8N4S/c9-12-8-11-7(5-13-8)6-2-1-3-10-4-6/h1-5H,9H2,(H,11,12) |
InChIキー |
LCBNYEAXFRQHNM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
正規SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NN |
同義語 |
4-(3-PYRIDINYL)-2(3H)-THIAZOLONE HYDRAZONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



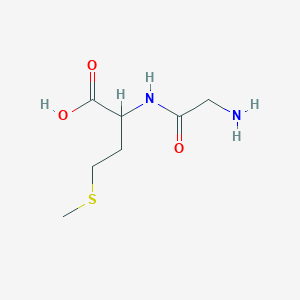
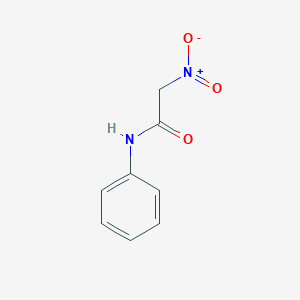
![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)

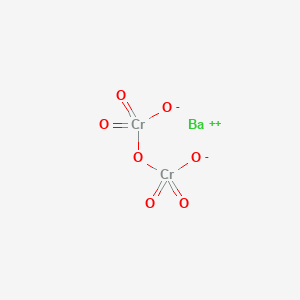
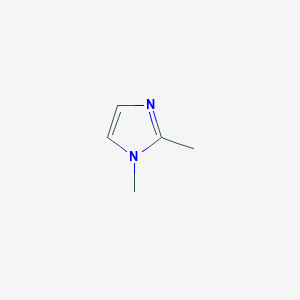
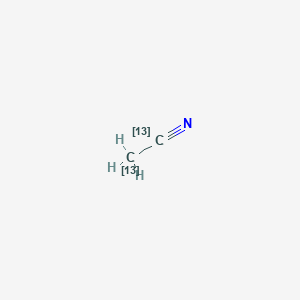
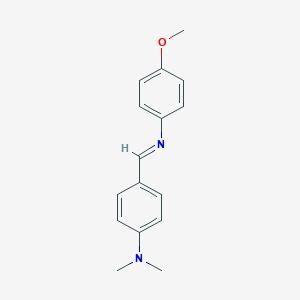

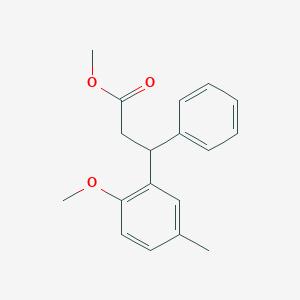



![[4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]phenyl]arsonic acid](/img/structure/B154466.png)